molecular formula C24H25NO4S2 B492431 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine CAS No. 667911-15-1

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine

Cat. No. B492431
CAS RN: 667911-15-1
M. Wt: 455.6g/mol
InChI Key: BTKQDNNPHZXBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a thiazolidine derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Synthesis and Biological Applications of Thiazolidine Derivatives

Thiazolidine motifs, including 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine, bridge organic synthesis and medicinal chemistry, promoting the exploration of new drug candidates. These motifs are integral to various natural and bioactive compounds, exhibiting diverse pharmacological activities such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. The sulfur component in thiazolidine enhances its pharmacological significance, making it a preferred scaffold for synthesizing valuable organic combinations. Recent studies have employed multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to optimize the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives. These efforts aim to develop next-generation drug candidates with improved multifunctional activities (Sahiba et al., 2020).

Thiazolidinediones as PTP 1B Inhibitors

2,4-Thiazolidinedione (TZD) scaffolds have been investigated for their potential as PTP 1B inhibitors, targeting the negative regulation of insulin signaling to manage insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). This review highlights the structural amendments in the TZD scaffold to optimize potential PTP 1B inhibitors, demonstrating the importance of Z-configuration in the structural framework for designing potent bi-dentate ligands. The exploration of TZD derivatives emphasizes their versatile synthetic adaptability and potential in addressing critical health issues related to insulin resistance (Verma et al., 2019).

Antioxidant Capacity of Thiazolidine Derivatives

The antioxidant capacity of thiazolidine derivatives, including 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine, has been investigated through various assays, such as the ABTS/PP decolorization assay. These studies elucidate the reaction pathways underlying the antioxidant capacity of thiazolidine derivatives, revealing the formation of coupling adducts and the potential for oxidative degradation into marker compounds. This research contributes to the understanding of the antioxidant mechanisms of thiazolidine derivatives and their application in medicinal chemistry (Ilyasov et al., 2020).

properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S2/c1-18-15-22(11-12-23(18)28-2)31(26,27)25-13-14-30-24(25)20-9-6-10-21(16-20)29-17-19-7-4-3-5-8-19/h3-12,15-16,24H,13-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQDNNPHZXBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.